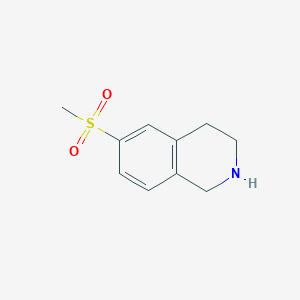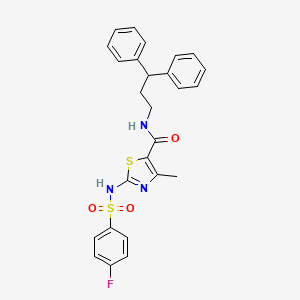
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders . The compound’s unique structure and properties make it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline typically involves multicomponent reactions and transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles . Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation . Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency, selectivity, and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ and TBHP.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective effects and its role in neurodegenerative disorders.
Medicine: Investigated for its antimicrobial and antineuroinflammatory properties.
Industry: Utilized in the development of novel chiral scaffolds for asymmetric catalysis.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of novel spirobicyclic artemisinin analogues for anti-tumor activity.
Uniqueness
1,2,3,4-Tetrahydro-6-(methylsulfonyl)isoquinoline is unique due to its methylsulfonyl group, which imparts distinct chemical and biological properties. This modification enhances its potential for various applications, particularly in medicinal chemistry and industrial synthesis .
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
6-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-3-2-9-7-11-5-4-8(9)6-10/h2-3,6,11H,4-5,7H2,1H3 |
Clave InChI |
JBFXSHFEIFCSCG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(CNCC2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)












